6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a unique combination of a pyridazinone ring and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one typically involves the formation of the oxadiazole ring followed by the construction of the pyridazinone ring. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions with hydrazine derivatives can lead to the formation of the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or heterocyclic rings.
Scientific Research Applications
6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, including antimicrobial, antifungal, and anticancer properties.
Agriculture: It is explored for its nematicidal activity, showing promise as a potential nematicide.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, affecting the production of reactive oxygen species and the accumulation of lipofuscin and lipids . This leads to the disruption of cellular processes and ultimately results in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyridazinone Derivatives: Compounds with the pyridazinone ring also show comparable biological properties.
Uniqueness
6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one is unique due to the combination of the oxadiazole and pyridazinone rings, which may confer distinct biological activities and enhance its potential as a versatile compound in various applications .
Properties
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-3-2-4-9(7-8)12-14-13(19-17-12)10-5-6-11(18)16-15-10/h2-4,7H,5-6H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXSODVMOVZMNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=NNC(=O)CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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